molecular formula C21H21BrN2O2S B299916 N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Cat. No. B299916
M. Wt: 445.4 g/mol
InChI Key: ZQCOTCUSAUSPDT-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "BPTP" and is a member of the thiazole family of compounds. In

Scientific Research Applications

BPTP has potential applications in scientific research, particularly in the field of neuroscience. BPTP has been shown to modulate the activity of certain ion channels in the brain, which could have implications for diseases such as epilepsy and chronic pain. BPTP has also been shown to have potential as an analgesic and anxiolytic agent.

Mechanism of Action

BPTP is thought to act as a positive allosteric modulator of certain ion channels in the brain, including the GABA-A receptor and the glycine receptor. This modulation results in increased activity of these channels, which can lead to reduced neuronal excitability and decreased pain and anxiety.
Biochemical and Physiological Effects:
BPTP has been shown to have a number of biochemical and physiological effects, including modulation of ion channel activity, reduced neuronal excitability, and decreased pain and anxiety. BPTP has also been shown to have potential as an analgesic and anxiolytic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of BPTP is its potential as a tool for studying the role of ion channels in the brain. BPTP could be used to investigate the effects of ion channel modulation on neuronal excitability and behavior. However, one limitation of BPTP is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BPTP. One area of interest is the development of analogs of BPTP with improved potency and selectivity. Another area of interest is the investigation of the effects of BPTP on different ion channels and in different brain regions. Additionally, BPTP could be used in combination with other drugs to investigate potential synergistic effects. Overall, BPTP has potential as a tool for investigating the role of ion channels in the brain and could have implications for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of BPTP involves a multi-step process that includes the reaction of 3-bromophenylamine with 2-bromoacetophenone to form an intermediate. This intermediate is then reacted with 2-amino-4-(4-ethoxyphenyl)-5-methylthiazole to form the final product, BPTP. The synthesis of BPTP has been described in detail in several scientific publications.

properties

Product Name

N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Molecular Formula

C21H21BrN2O2S

Molecular Weight

445.4 g/mol

IUPAC Name

N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C21H21BrN2O2S/c1-4-19(25)24(17-8-6-7-16(22)13-17)21-23-20(14(3)27-21)15-9-11-18(12-10-15)26-5-2/h6-13H,4-5H2,1-3H3

InChI Key

ZQCOTCUSAUSPDT-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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